

4-Hydroxy-2-Butanone CAS number 590-90-9

technical data sheet

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Compound of Interest

Compound Name: 4-Hydroxy-2-Butanone

Cat. No.: B7770392

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Technical Guide: 4-Hydroxy-2-Butanone (CAS 590-90-9)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive data and experimental insights into **4-Hydroxy-2-Butanone** (CAS 590-90-9), a versatile beta-hydroxy ketone pivotal as a pharmaceutical intermediate and a building block in organic synthesis.

Core Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of **4-Hydroxy-2-Butanone** is presented below for easy reference.

Table 1: Physical and Chemical Properties of **4-Hydroxy-2-Butanone**

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₈ O ₂	[1][2]
Molecular Weight	88.11 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	
Boiling Point	73-76 °C at 12 mmHg182 °C at 760 mmHg	[1]
Density	1.023 g/mL at 25 °C	[1][2]
Refractive Index (n ₂₀ /D)	1.430	[1][2]
Flash Point	33 °C (closed cup)	[1]
Solubility	Miscible with water, alcohol, and ether	[3]
pKa	14.43 ± 0.10 (Predicted)	

Table 2: Safety and Hazard Information for **4-Hydroxy-2-Butanone**

Hazard Information	Description	Reference(s)
GHS Pictogram	GHS02 (Flammable)	[1]
Signal Word	Warning	[1]
Hazard Statements	H226: Flammable liquid and vapor	[1]
Precautionary Statements	P210, P280, P370+P378, P403+P235	[4]
Personal Protective Equipment	Eyeshields, gloves, N95 dust mask	[1]
Storage	Store in a well-ventilated place. Keep cool. Inert atmosphere, 2-8°C.	[4]

Spectroscopic Data

Key spectroscopic data for **4-Hydroxy-2-Butanone** are summarized below.

Table 3: Spectroscopic Data for **4-Hydroxy-2-Butanone**

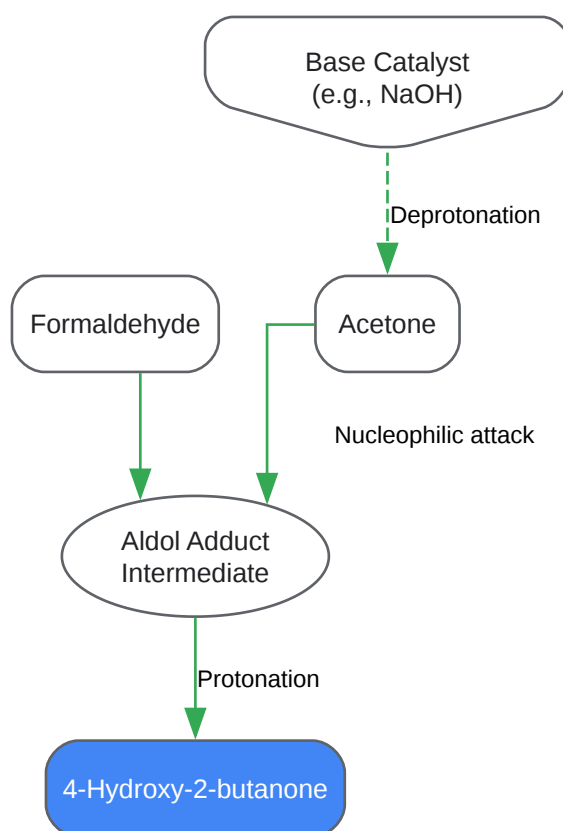
Spectrum Type	Key Peaks/Signals	Reference(s)
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 2.17 (s, 3H), 2.70 (t, J=6 Hz, 2H), 3.78 (t, J=6 Hz, 2H)	[5]
¹³ C NMR (CDCl ₃)	δ (ppm): 209.5, 58.0, 47.7, 30.1	[1]
Infrared (IR)	ν (cm ⁻¹): 3400 (O-H), 2920 (C-H), 1715 (C=O)	[6]
Mass Spectrometry (MS)	m/z: 88 (M+), 70, 57, 43	[7]

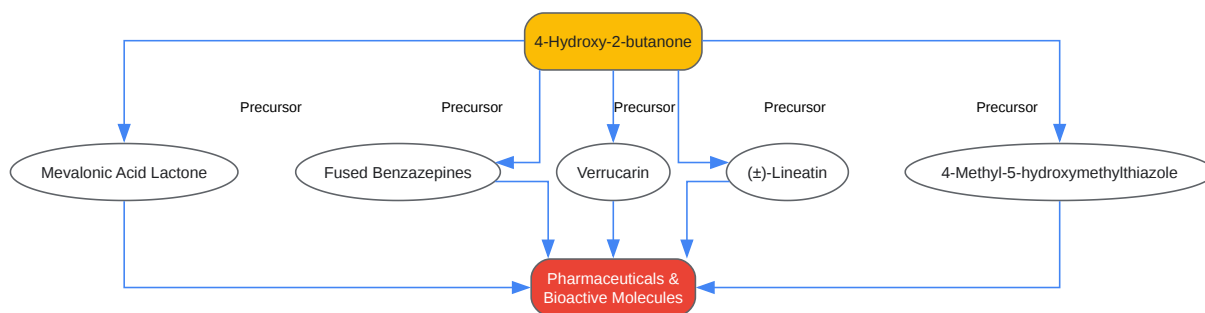
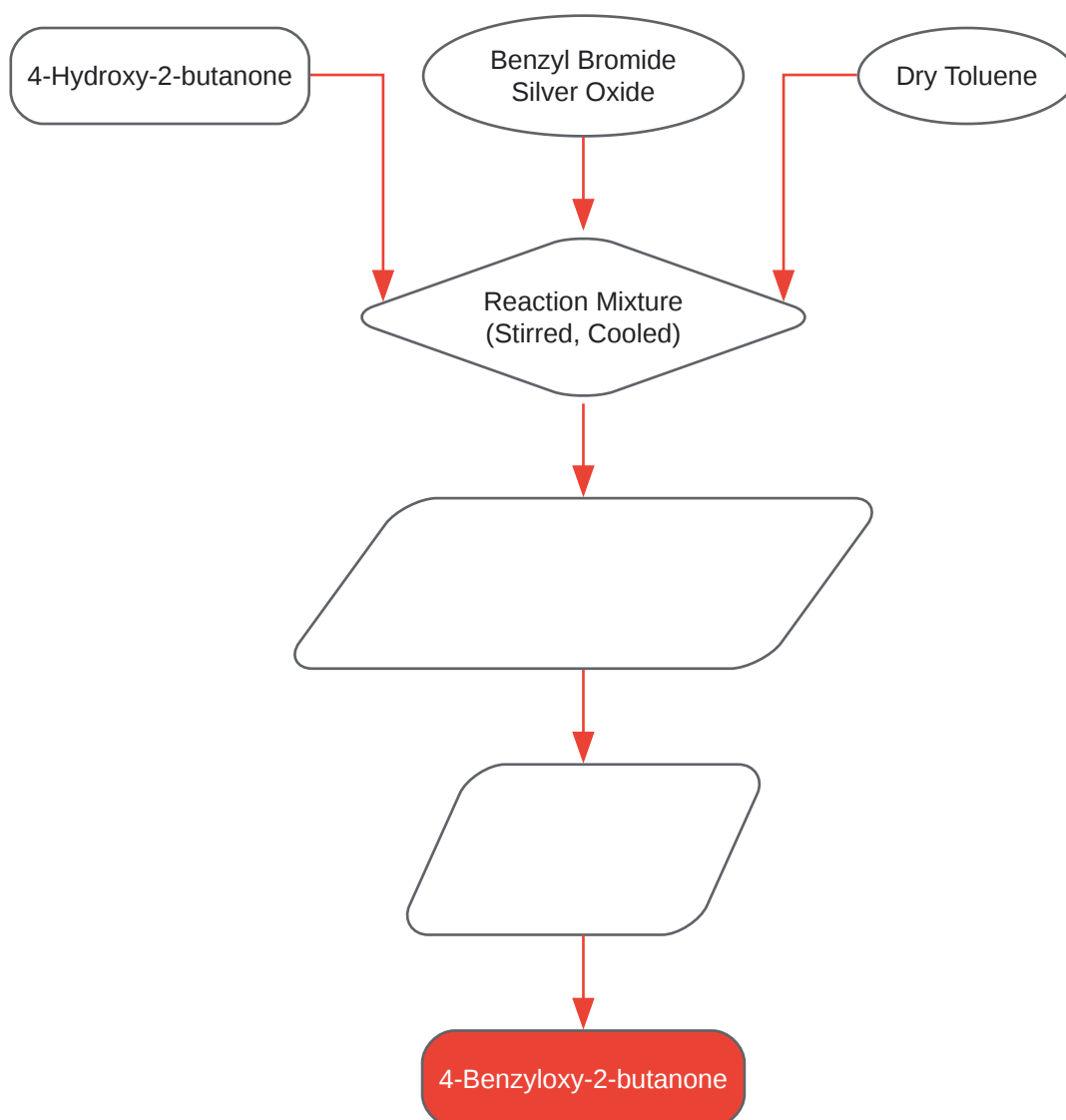
Synthesis and Experimental Protocols

4-Hydroxy-2-butanone serves as a crucial starting material in various synthetic pathways. Detailed below are established experimental protocols for its synthesis and its use in the preparation of other valuable compounds.

Synthesis of 4-Hydroxy-2-butanone via Aldol Condensation

One of the primary methods for synthesizing **4-Hydroxy-2-butanone** is the aldol condensation of acetone and formaldehyde. This reaction can be performed under various conditions, including catalyzed liquid-phase and non-catalytic supercritical processes.





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